1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

Catalog No.
S589211
CAS No.
22572-40-3
M.F
C9H20IN3
M. Wt
297.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide me...

CAS Number

22572-40-3

Product Name

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

Molecular Formula

C9H20IN3

Molecular Weight

297.18 g/mol

InChI

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

AGSKWMRPXWHSPF-UHFFFAOYSA-M

SMILES

CCN=C=NCCC[N+](C)(C)C.[I-]

Synonyms

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, 1-ethyl-3-(3-(trimethylamino)propyl)carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide methiodide, EDC methiodide, ETC carbodiimide

Canonical SMILES

CCN=C=NCCC[N+](C)(C)C.[I-]

Peptide Synthesis

EDC Methiodide is a popular choice for peptide synthesis, a process of linking amino acids to form peptides and proteins. It works by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction forms an amide bond, the fundamental linkage in peptides ().

Antibody-Drug Conjugate (ADC) Development

ADCs are therapeutic agents combining antibodies with cytotoxic drugs. EDC Methiodide plays a role in linking the drug molecule to the antibody. This conjugation allows targeted delivery of the drug to specific cells recognized by the antibody ().

Bioconjugation Reactions

Bioconjugation refers to the formation of covalent bonds between biomolecules. EDC Methiodide's ability to activate carboxyl groups makes it useful in various bioconjugation reactions, including attaching proteins to carbohydrates, lipids, or other biomolecules ().

EDC-MDI is a water-soluble carbodiimide derivative. Carbodiimides are known for their ability to promote the formation of amide bonds between carboxylic acids and amines. EDC-MDI offers several advantages over other coupling agents, including its water solubility, high efficiency, and minimal side reactions [].


Molecular Structure Analysis

The key feature of EDC-MDI's structure is the central carbodiimide group (C=N=C). This group acts as an electron-withdrawing moiety, activating the carboxylic acid towards nucleophilic attack by the amine. Additionally, the presence of a dimethylamino group (N(CH3)2) provides a positive charge, facilitating the reaction by attracting the negatively charged carboxylic acid group [].


Chemical Reactions Analysis

Synthesis

EDC-MDI can be synthesized by reacting 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with methyl iodide [].

C9H18N3 + CH3I -> C9H20IN3 (EDC-MDI)

Amide Bond Formation

The primary application of EDC-MDI is in promoting amide bond formation between carboxylic acids and amines. The carbodiimide group reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide bond and liberate urea as a byproduct [].

RCOOH + EDC-MDI -> RCO-N=C=N-EDC + CH3IRCO-N=C=N-EDC + R'NH2 -> RCONH-R' + Urea + EDC-MDI

Other Reactions

EDC-MDI can also participate in other reactions, such as the formation of ester bonds and the conjugation of biomolecules [].

Physical and Chemical Properties

  • Molecular Formula: C₉H₂₀IN₃
  • Molecular Weight: 289.23 g/mol
  • Appearance: White to slightly yellow crystalline solid []
  • Melting Point: 135-137 °C []
  • Solubility: Soluble in water (50 mg/mL) and most organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air). Store in a desiccator [].

As mentioned earlier, EDC-MDI acts as a coupling agent by activating the carboxylic acid towards nucleophilic attack by the amine. The carbodiimide group withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the positive charge on the dimethylamino group helps to attract the negatively charged carboxylic acid group, facilitating the reaction [].

  • Skin and Eye Irritant: EDC-MDI can cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound [].
  • Respiratory Irritant: Inhalation of EDC-MDI dust or vapors can irritate the respiratory tract. Work in a well-ventilated area and consider using a fume hood for additional protection [].
  • Potential Mutagen: Some studies suggest that EDC-MDI may have mutagenic properties. However, more research is needed to confirm this.

UNII

73U5123RNT

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22572-40-3

Wikipedia

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

Dates

Modify: 2023-08-15

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